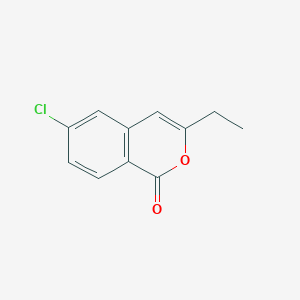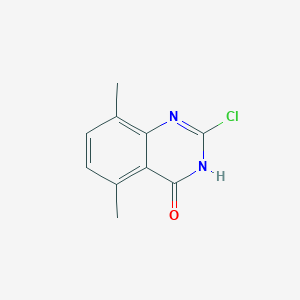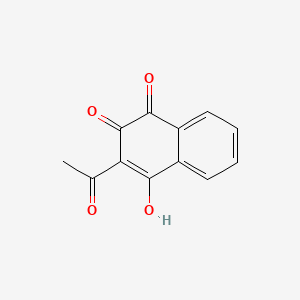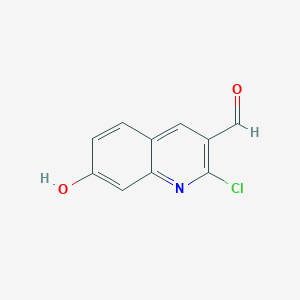
2-(Difluoromethyl)naphthalene-7-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)naphthalene-7-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, where a difluoromethyl group and a methanol group are attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-7-methanol typically involves a two-step process starting from 2,7-bis(bromomethyl)naphthalene. The first step is a partial halogen exchange reaction, where one of the bromomethyl groups is replaced with a difluoromethyl group using cesium fluoride as the nucleophile in the presence of a phase transfer catalyst in acetonitrile. The second step involves hydrolysis to convert the remaining bromomethyl group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Difluoromethyl)naphthalene-7-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-(Difluoromethyl)naphthalene-7-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-7-methanol.
Substitution: 2-(Difluoromethyl)naphthalene-7-chloride.
科学研究应用
2-(Difluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(Difluoromethyl)naphthalene-7-methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the methanol group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- 2-(Fluoromethyl)naphthalene-7-methanol
- 2-(Chloromethyl)naphthalene-7-methanol
- 2-(Bromomethyl)naphthalene-7-methanol
Uniqueness
2-(Difluoromethyl)naphthalene-7-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its mono-fluorinated or non-fluorinated analogs .
属性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC 名称 |
[7-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-6,12,15H,7H2 |
InChI 键 |
CLIWIRBAKBFWTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
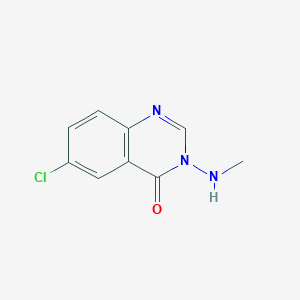
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
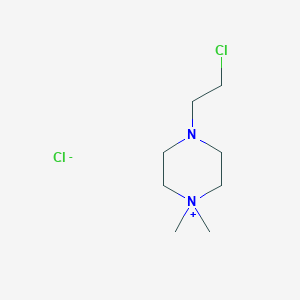
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
